molecular formula C15H14ClNO2 B7532609 N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide

N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide

Cat. No.: B7532609
M. Wt: 275.73 g/mol
InChI Key: HHDOHBUKCJNPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide, also known as CHM-1, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of benzamides and is known for its unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide involves the inhibition of the STAT3 signaling pathway, which is known to play a crucial role in the development and progression of cancer. By inhibiting this pathway, this compound is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, this compound has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. The resulting compound is then reacted with 4-(hydroxymethyl)benzoic acid to form this compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, liver, and colon cancer. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-2-7-13(16)8-14(10)17-15(19)12-5-3-11(9-18)4-6-12/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDOHBUKCJNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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